molecular formula C10H21NO2 B14282410 2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol CAS No. 164850-44-6

2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol

Cat. No.: B14282410
CAS No.: 164850-44-6
M. Wt: 187.28 g/mol
InChI Key: RGTMUVZDOJSAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol is an organic compound that belongs to the oxazolidine family This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol typically involves the condensation of 2-aminoethanol with a suitable aldehyde or ketone. The reaction is carried out under controlled conditions to ensure the formation of the oxazolidine ring. The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial production process often includes purification steps to remove impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and various alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Oxazolidin-3-yl)ethanol
  • 2-(2-Isopropyl-1,3-oxazolidin-3-yl)ethanol
  • 2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol

Uniqueness

2-(2-Pentyl-1,3-oxazolidin-3-yl)ethan-1-ol is unique due to its specific pentyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

164850-44-6

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(2-pentyl-1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-10-11(6-8-12)7-9-13-10/h10,12H,2-9H2,1H3

InChI Key

RGTMUVZDOJSAAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1N(CCO1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.